molecular formula C9H9F2NO B13037489 (3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13037489
M. Wt: 185.17 g/mol
InChI Key: ZWHVAEQQJDBFBA-ZETCQYMHSA-N
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Description

(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to a dihydrobenzo[b]furan ring, which is further substituted with an amine group. The presence of the difluoromethyl group is particularly noteworthy as it can significantly influence the compound’s chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of a suitable precursor, followed by cyclization to form the dihydrobenzo[b]furan ring. The final step involves the introduction of the amine group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce secondary or tertiary amines.

Scientific Research Applications

(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is unique due to its specific structural features, including the difluoromethyl group and the dihydrobenzo[b]furan ring. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H9F2NO

Molecular Weight

185.17 g/mol

IUPAC Name

(3R)-6-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H9F2NO/c10-9(11)5-1-2-6-7(12)4-13-8(6)3-5/h1-3,7,9H,4,12H2/t7-/m0/s1

InChI Key

ZWHVAEQQJDBFBA-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C2=C(O1)C=C(C=C2)C(F)F)N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)C(F)F)N

Origin of Product

United States

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